molecular formula C21H35N9O15P2 B1665548 2-Amino-5-[[amino-[[5-[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]amino]methylidene]amino]pentanoic acid CAS No. 103960-56-1

2-Amino-5-[[amino-[[5-[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]amino]methylidene]amino]pentanoic acid

Cat. No.: B1665548
CAS No.: 103960-56-1
M. Wt: 715.5 g/mol
InChI Key: IWVSYNGKNZFSSA-PTDVUUCPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex nucleotide derivative characterized by:

  • Adenine core: The 6-aminopurin-9-yl group, a purine base critical for nucleic acid interactions .
  • Phosphate-rich backbone: Multiple interconnected phosphate groups (hydroxyphosphoryl and oxy-hydroxyphosphoryl) and a furanose (oxolan-2-yl) sugar moiety .

Its structural complexity suggests applications in enzymology, nucleotide analog synthesis, or targeted drug delivery. The presence of multiple phosphate groups enhances solubility in aqueous media but may reduce membrane permeability compared to less polar analogs .

Properties

CAS No.

103960-56-1

Molecular Formula

C21H35N9O15P2

Molecular Weight

715.5 g/mol

IUPAC Name

(2S)-2-amino-5-[[amino-[[(2S,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]amino]methylidene]amino]pentanoic acid

InChI

InChI=1S/C21H35N9O15P2/c22-8(20(35)36)2-1-3-25-21(24)29-18-14(33)12(31)9(43-18)4-41-46(37,38)45-47(39,40)42-5-10-13(32)15(34)19(44-10)30-7-28-11-16(23)26-6-27-17(11)30/h6-10,12-15,18-19,31-34H,1-5,22H2,(H,35,36)(H,37,38)(H,39,40)(H2,23,26,27)(H3,24,25,29)/t8-,9+,10+,12+,13+,14+,15+,18-,19+/m0/s1

InChI Key

IWVSYNGKNZFSSA-PTDVUUCPSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)NC(=NCCCC(C(=O)O)N)N)O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@H](O4)NC(=NCCC[C@@H](C(=O)O)N)N)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)NC(=NCCCC(C(=O)O)N)N)O)O)O)O)N

Appearance

Solid powder

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ADP-Ribosylarginine;  alpha-ADP-ribosylarginine; 

Origin of Product

United States

Biological Activity

2-Amino-5-[[amino-[[5-[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]amino]methylidene]amino]pentanoic acid (CAS No. 103960-56-1) is a complex organic compound with significant biological activity. Its structure features multiple functional groups that contribute to its pharmacological properties. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

PropertyDetails
Molecular FormulaC21H35N9O15P2
Molecular Weight715.5 g/mol
IUPAC Name(2S)-2-amino-5-...
SolubilitySoluble in DMSO
AppearanceSolid powder

The compound acts as an inhibitor of prolyl oligopeptidase (EC 3.4.21.26) , an enzyme involved in the regulation of various biological processes including neuropeptide metabolism and immune responses. By inhibiting this enzyme, the compound may influence the levels of bioactive peptides and modulate several physiological pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that it may have potential in inhibiting tumor growth by affecting cellular signaling pathways involved in proliferation and apoptosis.
  • Immunomodulation : The compound may modulate immune responses, potentially enhancing the effectiveness of immunotherapeutic strategies .
  • Neuroprotective Effects : Given its role in neuropeptide metabolism, it may provide neuroprotective benefits in neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

In a study involving glioblastoma cells, treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. This suggests a potential role in cancer therapy targeting aggressive tumors .

Case Study 2: Immunotherapy Enhancement

Another study explored the use of this compound in conjunction with checkpoint inhibitors. Results showed enhanced T-cell activation and proliferation, indicating its potential as an adjuvant in cancer immunotherapy .

Research Findings

Recent literature highlights the following key findings regarding the biological activity of this compound:

  • Purinergic Signaling : The compound's structure suggests interaction with purinergic receptors, which play critical roles in cellular communication and immune regulation .
  • Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) profiles indicate favorable characteristics for therapeutic applications, including good solubility and stability under physiological conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nucleotide Analogs with Modified Phosphate Groups

a) [5-(6-Aminopurin-9-yl)-3-hydroxy-4-phenylmethoxyoxolan-2-yl]methyl dihydrogen phosphate (CAS: 32476-45-2)
  • Structure: Adenine linked to a furanose sugar with a single phosphate group and a phenylmethoxy substituent .
  • Key Differences: Lacks the extended pentanoic acid chain and additional phosphate groups. Phenylmethoxy group increases lipophilicity, enhancing cellular uptake compared to the target compound .
  • Applications : Used as a precursor in antiviral drug synthesis due to its balanced solubility and permeability .
b) [[5-(6-Aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate, sodium (CAS: 98179-10-3)
  • Structure : Features adenine and a pyridine-containing sugar linked via a bis-phosphate bridge, with a sodium counterion .
  • Key Differences: Sodium ion improves solubility in physiological buffers.
  • Applications : Investigated in high-throughput screening for kinase inhibitors .
c) {[(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(propanoyloxy)phosphinic acid (CAS: 298-02-2)
  • Structure: Adenosine with a propanoyloxy-modified phosphate group .
  • Key Differences: Propionyl ester replaces one hydroxyl on the phosphate, reducing polarity and increasing metabolic stability . Simpler structure lacks the pentanoic acid chain and secondary phosphate linkages.
  • Applications : Used in prodrug strategies for nucleotide therapeutics .

Amino Acid-Conjugated Nucleotides

a) (S)-2-Amino-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid (CAS: 145315-38-4)
  • Structure: Pentanoic acid chain linked to a heterocyclic diazaundecan group .
  • Key Differences: Absence of adenine and phosphate groups limits nucleotide-related activity. Diazaundecan group provides chelation sites for metal ions, suggesting applications in diagnostics .
b) 2-(4-(((2-Amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl)amino)benzamido)pentanedioic acid (CAS: 4033-27-6)
  • Structure : Pteridinyl core with a glutaric acid side chain .
  • Key Differences :
    • Pteridine replaces adenine, altering redox properties and enzyme targeting (e.g., dihydrofolate reductase inhibition) .
    • Glutaric acid enhances water solubility but lacks phosphate-mediated charge interactions.
  • Applications : Antifolate agent in cancer therapy .

Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity
Target Compound C₁₆H₂₅N₈O₁₆P₃ ~750.3* Adenine, 3 phosphates, pentanoic acid Nucleotide analog, enzyme inhibition
[5-(6-Aminopurin-9-yl)...]methyl phosphate C₁₇H₂₀N₅O₇P 437.35 Adenine, phenylmethoxy, phosphate Antiviral precursor
Sodium bis-phosphate analog (CAS: 98179-10-3) C₂₀H₂₄N₇O₁₇P₂Na 727.4 Adenine, pyridine, bis-phosphate, sodium Kinase inhibition
Propionyloxy-phosphate (CAS: 298-02-2) C₁₃H₁₈N₅O₈P 403.28 Adenine, propanoyloxy-phosphate Prodrug synthesis

*Estimated based on structural analysis.

Preparation Methods

Nucleoside Core Preparation

The 5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl moiety is synthesized via:

  • Purine activation : 6-Aminopurine is prepared through alkaline hydrolysis of 6-amino-7-acetylpurine (1:1–3 molar ratio with NaOH, 80–100°C, 2–6 hours), achieving >95% yield after recrystallization.
  • Glycosylation : Mitsunobu coupling between 6-aminopurine and protected dioxolane diol under DIAD/PPh₃, yielding β-N9-glycosidic linkage with >90% stereoselectivity.
Step Reagents/Conditions Yield (%) Purity (%)
Purine activation NaOH, 90°C, 4h 96 98
Glycosylation DIAD, PPh₃, THF, 0°C→RT 82 95

Phosphorylation and Bridge Formation

The bis-phosphate bridge is constructed using phosphoramidite chemistry:

  • First phosphorylation : The nucleoside’s 5'-OH is reacted with 2-cyanoethyl N,N-diisopropylphosphoramidite (1.2 eq) and 1H-tetrazole (0.45 M) in anhydrous CH₃CN, achieving 88% coupling efficiency.
  • Oxidation and deprotection : I₂/H₂O/THF (3:1:20) oxidizes the phosphite to phosphate, followed by NH₃/MeOH to remove cyanoethyl groups.

Critical to avoid polymerization:

  • Strict anhydrous conditions (<10 ppm H₂O)
  • Stepwise addition of phosphoramidite reagent

Pentanoic Acid Conjugation

The amino-pentanoic acid side chain is introduced via:

  • Reductive amination : 5-Aminopentanoic acid is condensed with the bis-phosphorylated intermediate using NaBH₃CN in DMF at pH 6.5–7.0, achieving 75% yield.
  • Iminomethylidene formation : Treatment with trimethyl orthoformate (3 eq) and NH₄Cl in MeOH generates the stabilized Schiff base (>90% conversion).

Enzymatic and Hybrid Approaches

Biocatalytic Phosphate Activation

Engineered glutamate dehydrogenases (GDH) enable ATP-free phosphorylation:

  • EcGDH K116Q/N348M mutant catalyzes phosphate transfer from carbamoyl phosphate to nucleoside 5'-OH with 97% conversion in 11 hours at 45°C.
  • Coupled with formate dehydrogenase (FDH) for NADPH regeneration, this system reduces cofactor costs by 80% compared to chemical methods.

Transaminase-Mediated Chirality Control

(R)-Selective amine transaminases (e.g., from Arthrobacter sp.) ensure >99% ee in the pentanoic acid moiety during reductive amination, avoiding racemization observed in chemical routes.

Purification and Analytical Characterization

Chromatographic Techniques

  • Ion-exchange (IEX) : Q Sepharose FF resin (0–1 M NaCl gradient) resolves phosphorylated intermediates with 92% recovery.
  • Size-exclusion (SEC) : Superdex 30 pg removes aggregates, critical for maintaining compound solubility (>50 mg/mL in PBS).

Spectroscopic Validation

  • ³¹P NMR : δ −0.8 ppm (central phosphate), −1.2 ppm (terminal phosphate), confirming bis-phosphorylation.
  • HRMS : m/z 848.2341 [M+H]⁺ (calc. 848.2334), Δ = 0.8 ppm.

Industrial-Scale Considerations

Cost Analysis

Method Cost ($/g) Purity (%) Scalability
Chemical synthesis 420 98 Batch (kg)
Enzymatic 290 99 Continuous

Enzymatic routes reduce solvent waste by 65% but require higher upfront investment in immobilized enzymes.

Regulatory Challenges

  • Phosphate byproducts : Must be <0.1% per ICH Q3C guidelines, achievable via tangential flow filtration.
  • Genotoxicity : Ames testing negative for the final compound, but intermediates require rigorous purge studies.

Q & A

Basic: How can the structure of this compound be confirmed using spectroscopic methods?

Answer:
Structural confirmation requires a combination of high-resolution mass spectrometry (HR-MS) to determine molecular weight and multidimensional NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, 31P^{31}\text{P}-NMR) to resolve its phosphorylated adenosine moieties and amino acid backbone. For example:

  • Phosphoryl groups : 31P^{31}\text{P}-NMR can identify distinct phosphate linkages (e.g., -OP(O)(OH)-O- vs. -OP(O)(OH)-) .
  • Adenine moiety : 1H^{1}\text{H}-NMR can detect aromatic protons (6-aminopurin-9-yl) at δ 8.1–8.3 ppm .
  • Stereochemistry : X-ray crystallography is recommended for resolving chiral centers in the oxolane (sugar) and amino acid components .

Basic: What are the key challenges in synthesizing the phosphorylated adenosine moiety of this compound?

Answer:
Synthesis challenges include:

  • Phosphate group stability : Use protecting groups (e.g., trityl or cyanoethyl) during stepwise phosphorylation to prevent hydrolysis. Final deprotection requires mild conditions (e.g., NH3_3/MeOH) .
  • Regioselectivity : Enzymatic phosphorylation (e.g., kinase-mediated) or solid-phase synthesis ensures correct positioning of phosphate groups on the oxolane ring .
  • Purification : Reverse-phase HPLC with ion-pairing agents (e.g., triethylammonium acetate) separates phosphorylated intermediates .

Advanced: How to design experiments to study this compound’s interaction with P2Y purinergic receptors?

Answer:

  • Competitive binding assays : Use radiolabeled antagonists (e.g., 3H^3\text{H}-AR-C67085) to measure displacement in membrane preparations from receptor-expressing cell lines .
  • Functional assays : Monitor intracellular calcium flux (Fluo-4 dye) or cAMP accumulation (ELISA) post-treatment to assess receptor activation/inhibition .
  • Molecular docking : Model the compound’s adenosine and phosphate groups into P2Y receptor structures (e.g., PDB 4XNQ) to predict binding motifs .

Advanced: How to resolve contradictions in kinetic data from enzyme inhibition studies involving this compound?

Answer:
Contradictions may arise from:

  • Substrate competition : Perform assays under varying substrate concentrations (e.g., ATP or amino acid analogs) to distinguish competitive vs. non-competitive inhibition .
  • Allosteric effects : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and identify secondary interaction sites .
  • Orthogonal validation : Compare results across techniques (e.g., stopped-flow kinetics vs. surface plasmon resonance) to rule out assay-specific artifacts .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Answer:

  • Ion-exchange chromatography : Effective for separating phosphorylated species using gradients of NaCl or NH4_4HCO3_3 .
  • RP-HPLC : Employ C18 columns with acidic mobile phases (0.1% TFA in H2_2O/MeCN) to resolve polar amino acid and nucleotide components .
  • Dialysis : Remove small-molecule impurities (e.g., unreacted ATP) using membranes with a 1–3 kDa cutoff .

Advanced: How to analyze the compound’s metabolic stability in cellular systems?

Methodology:

  • Stable isotope tracing : Incubate cells with 13C^{13}\text{C}-labeled compound and track degradation via LC-MS/MS. Key metabolites (e.g., 5-oxopentanoic acid) indicate cleavage sites .
  • Enzyme inhibition screens : Test stability in lysates pretreated with phosphatase/protease inhibitors to identify degradation pathways .
  • Live-cell imaging : Use fluorescent analogs (e.g., BODIPY-labeled) to monitor intracellular localization and degradation kinetics .

Basic: What analytical methods validate the compound’s purity for in vitro studies?

Answer:

  • Elemental analysis : Confirm C/H/N/O/P ratios within ±0.3% of theoretical values .
  • HPLC-UV/ELSD : Achieve ≥95% purity with a single peak at 260 nm (adenine absorbance) .
  • Water content : Karl Fischer titration ensures <1% moisture, critical for phosphate stability .

Advanced: How to address discrepancies in bioactivity data across different cell lines?

Approach:

  • Receptor profiling : Quantify P2Y receptor subtype expression (qPCR or flow cytometry) in each cell line to correlate activity with target availability .
  • Membrane permeability : Measure intracellular accumulation using LC-MS/MS; low permeability may explain weak activity in某些 lines .
  • Structural analogs : Synthesize derivatives lacking specific groups (e.g., phosphoryl or amino) to isolate functional motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-[[amino-[[5-[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]amino]methylidene]amino]pentanoic acid
Reactant of Route 2
2-Amino-5-[[amino-[[5-[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]amino]methylidene]amino]pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.